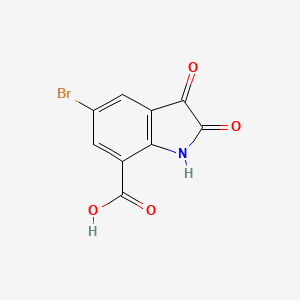
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacogenetics and Metabolism
Pharmacogenetic studies have emphasized the importance of genetic determinants, such as dihydropyrimidine dehydrogenase (DPD) polymorphisms, in influencing the efficacy and toxicity of fluoropyrimidine-based therapies. These studies underscore the potential for personalized medicine, where treatment is tailored according to individual genetic profiles to optimize efficacy while minimizing toxicity risks (Del Re et al., 2017; Falvella et al., 2015).
Mechanism of Action and Clinical Application
Fluoropyrimidines, like 5-FU and capecitabine, are cornerstone treatments for several cancers, notably colorectal and breast cancers. Their primary mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and cell death. Oral fluoropyrimidines, such as capecitabine, offer advantages in convenience and potentially improved safety profiles over traditional intravenous formulations (Maehara, 2003; Miyamoto et al., 2014).
Novel Formulations and Combinations
Recent advancements have led to the development of novel fluoropyrimidine formulations and combinations aimed at improving therapeutic efficacy and reducing toxicity. For example, S-1, a combination of tegafur with gimeracil and oteracil, has shown promise in treating gastric cancer, highlighting the ongoing innovation in this area (Kobayakawa & Kojima, 2011).
Resistance Mechanisms and Biomarkers
Research into the resistance mechanisms against fluoropyrimidines and the identification of predictive biomarkers for treatment response represents a crucial step towards more effective cancer therapies. Understanding these aspects can lead to more personalized treatment approaches, thereby improving outcomes for patients with cancer (Gmeiner, 2006).
Propriétés
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-10-6-14(23-9-10)15(21)20-12-2-4-13(5-3-12)22-16-18-7-11(17)8-19-16/h6-9,12-13H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSWONJIYPBYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

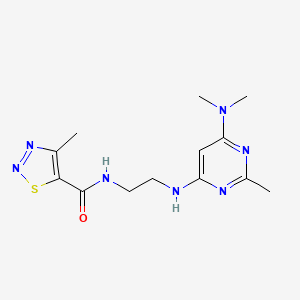
![3-methyl-N-[2-(4-morpholinyl)ethyl]-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B2635202.png)
![9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)


![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)
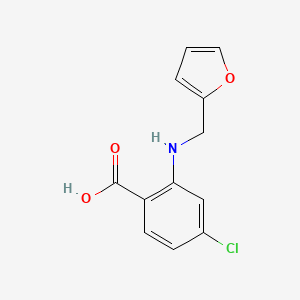
![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)
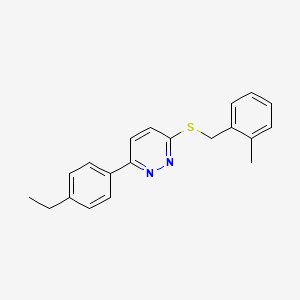

![2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B2635220.png)
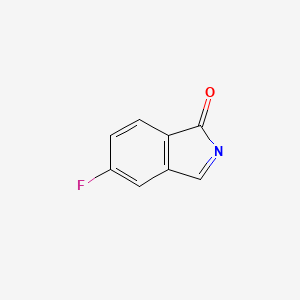
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate](/img/structure/B2635222.png)
